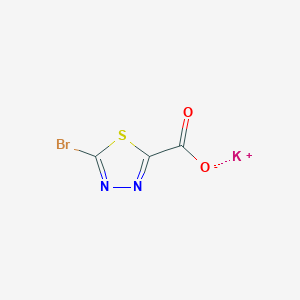
Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with bromine in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol or amine derivatives.
Scientific Research Applications
Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-carboxylate
- 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness
Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
Molecular Formula |
C3BrKN2O2S |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
potassium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HBrN2O2S.K/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
InChI Key |
SEZYXPHGWUMLKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















